molecular formula C21H15N3O2 B10961506 2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile

2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile

Cat. No.: B10961506
M. Wt: 341.4 g/mol
InChI Key: GXKJTXPIDGQAPK-UHFFFAOYSA-N
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Description

2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile is an organic compound with the molecular formula C21H15N3O2. This compound is characterized by its unique structure, which includes a benzonitrile group, a phenylethoxy group, and a phenyldiazenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethoxybenzonitrile with a diazonium salt derived from aniline. The reaction is usually carried out in an acidic medium to facilitate the formation of the phenyldiazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenyl oxides.

    Reduction: Formation of phenylamines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenyldiazenyl group can participate in electron transfer reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-2-phenylethoxy)benzonitrile
  • 2-(2-oxo-2-phenylethoxy)benzamide
  • 2-(2-phenylethoxy)benzonitrile

Uniqueness

2-(2-oxo-2-phenylethoxy)-5-[(E)-phenyldiazenyl]benzonitrile is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-phenacyloxy-5-phenyldiazenylbenzonitrile

InChI

InChI=1S/C21H15N3O2/c22-14-17-13-19(24-23-18-9-5-2-6-10-18)11-12-21(17)26-15-20(25)16-7-3-1-4-8-16/h1-13H,15H2

InChI Key

GXKJTXPIDGQAPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)C#N

Origin of Product

United States

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